Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Chiral resolution Enantiomeric purity Stereochemistry

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate (CAS 1037093-53-0) is a chiral carbamate derivative characterized by an (S)-configured 1-amino-2-hydroxyethyl substituent at the meta position of a phenyl ring bearing a tert-butyloxycarbonyl (Boc) protecting group. With a molecular formula of C13H20N2O3, a molecular weight of 252.31 g/mol, and a typical purity specification of 97–98%, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and neurological agents.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B13569135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1
InChIKeyAINUYRZOJOEQHC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate – Chiral Carbamate Intermediate Procurement Guide


Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate (CAS 1037093-53-0) is a chiral carbamate derivative characterized by an (S)-configured 1-amino-2-hydroxyethyl substituent at the meta position of a phenyl ring bearing a tert-butyloxycarbonyl (Boc) protecting group. With a molecular formula of C13H20N2O3, a molecular weight of 252.31 g/mol, and a typical purity specification of 97–98%, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and neurological agents . Its synthetic value derives from the stereochemically defined amino-alcohol motif, which enables divergent functionalization through either the primary amine or the hydroxyl group .

Why Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate Cannot Be Replaced by Generic Analogs


Interchanging this compound with its (R)-enantiomer, regioisomeric (ortho/para-substituted) variants, or des-hydroxy analogs introduces three distinct and compounding risks: (i) inversion or elimination of stereochemical recognition at the target binding site, (ii) altered hydrogen-bonding networks due to the absence or repositioning of the hydroxyl group, and (iii) modified physicochemical properties (logP, solubility) that affect downstream synthetic tractability. For example, the (R)-enantiomer (CAS 1212948-21-4) is available at equivalent purity (98%) but imparts opposite three-dimensional geometry, which can be detrimental in diastereoselective transformations or chiral drug–target interactions . The 4-substituted regioisomer (CAS 1037093-62-1) likewise shares the same molecular weight (252.31 g/mol) and purity (97–98%), yet its para-substitution pattern alters both electronic distribution and steric accessibility, fundamentally changing coupling efficiency in amide bond formation and linker conjugation .

Quantitative Evidence Guide: Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate vs. Closest Analogs


Chiral Configuration Differentiation: (S)- vs. (R)-Enantiomer Purity and Stereochemical Integrity

The (S)-configured target compound (CAS 1037093-53-0) and its (R)-enantiomer (CAS 1212948-21-4) are both commercially supplied at 97–98% chemical purity . However, for applications requiring stereochemically defined intermediates—such as the synthesis of enantiomerically pure hydroxyethylamine isosteres for HIV protease or BACE1 inhibitors—the (S)-configuration provides the correct spatial orientation of the amino and hydroxyl groups required for catalytic aspartate interaction [1]. No quantitative head-to-head biological data are publicly available for these specific enantiomers; nevertheless, the chiral recognition principle dictates that the (R)-enantiomer would present an inverted pharmacophore geometry, resulting in altered, and typically reduced, target engagement if substituted indiscriminately.

Chiral resolution Enantiomeric purity Stereochemistry

Regioisomeric Differentiation: Meta- vs. Para-Substitution Effect on Molecular Properties

The target compound bears the amino-hydroxyethyl substituent at the meta (3-) position, whereas its closest regioisomeric analog (CAS 1037093-62-1) carries the same substituent at the para (4-) position. Both compounds share identical molecular formula (C13H20N2O3), molecular weight (252.31 g/mol), and commercial purity specifications (97–98%) . The meta substitution imparts a different dipole moment and steric profile compared to the para analog, which can influence the rate and selectivity of electrophilic aromatic substitution reactions, as well as the conformational preferences of the amino-hydroxyethyl side chain in solution . Although direct experimental comparative data for these two specific compounds are not available in the open literature, the well-established paradigm of regioisomeric effects on reactivity and molecular recognition supports the non-interchangeable nature of these two building blocks.

Regioisomerism Substitution pattern Physicochemical properties

Hydroxyl Group Presence: Amino-Alcohol vs. Des-Hydroxy Analog Functional Versatility

The target compound contains a primary hydroxyl group adjacent to the stereogenic carbon, whereas the des-hydroxy analog tert-butyl (3-(1-aminoethyl)phenyl)carbamate (CAS 886362-19-2) lacks this hydroxyl, having only a methyl group . This structural difference reduces the molecular weight from 252.31 to 236.31 g/mol and eliminates one hydrogen-bond donor/acceptor site. The hydroxyl group in the target compound enables additional synthetic transformations—such as oxidation to the corresponding ketone, O-alkylation, or esterification—that are not accessible with the des-hydroxy analog . In the context of hydroxyethylamine-based protease inhibitors (e.g., HIV protease, BACE1), the hydroxyl group is a critical pharmacophoric element that forms a hydrogen bond with the catalytic aspartate residues; its absence would abolish inhibitory activity [1].

Functional group Amino-alcohol Synthetic intermediate

Commercial Availability and Purity Benchmarking Across Suppliers

A comparison of commercial suppliers reveals that the target compound is readily available from multiple vendors at consistent purity levels: Leyan offers 98% purity, while AKSci provides a 97% minimum purity specification . For the (R)-enantiomer, Leyan offers 98% purity, and for the 4-substituted regioisomer, both Leyan (98%) and AKSci (97%) provide comparable purity . No supplier currently lists a certified enantiomeric excess (ee) value or chiral HPLC purity specification for any of these compounds. The recommended long-term storage condition is in a cool, dry environment . This parity in chemical purity underscores that the basis for compound selection must rest on stereochemical and regioisomeric identity rather than on purity differentiation.

Supplier comparison Purity specification Procurement

Optimal Application Scenarios for Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate


Synthesis of Stereochemically Defined Hydroxyethylamine Protease Inhibitors

The (S)-configured amino-hydroxyethyl motif of this compound is directly analogous to the hydroxyethylamine isostere found in clinically validated HIV-1 protease inhibitors (e.g., saquinavir) and investigational BACE1 inhibitors for Alzheimer's disease. The target compound can serve as an advanced intermediate for constructing the P1–P1' transition-state mimetic upon Boc deprotection and subsequent coupling to a P2/P3 ligand [1]. Substitution with the (R)-enantiomer would invert the hydroxyl stereochemistry and disrupt the critical hydrogen bond with the catalytic aspartate dyad, compromising inhibitory potency. The meta-substitution pattern positions the phenyl ring appropriately for filling the S1 pocket while allowing the amino group to be extended toward the solvent-exposed region [2].

PROTAC Linker Attachment via Orthogonal Amino and Hydroxyl Functionalization

The dual presence of a Boc-protected aniline and a free primary hydroxyl group makes this compound an ideal entry point for constructing PROTAC (proteolysis-targeting chimera) molecules. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/CH2Cl2) to reveal the aniline nitrogen for coupling to an E3 ligase ligand, while the hydroxyl group can be independently functionalized via O-alkylation or esterification to attach a linker and target-protein ligand [1]. The meta-substitution pattern provides a distinct exit vector geometry compared to the para-substituted regioisomer, which may be preferred or required for achieving productive ternary complex formation with specific E3 ligase/target protein pairs [2].

Chiral Building Block for Diastereoselective Synthesis of β-Amino Alcohols

The (S)-configured amino-alcohol moiety serves as a valuable chiral auxiliary or building block in asymmetric synthesis. Upon Boc deprotection, the resulting free amine can participate in diastereoselective reductions, reductive aminations, or nucleophilic additions, where the pre-existing (S)-stereocenter influences the stereochemical outcome of the newly formed center [1]. The hydroxyl group can be oxidized to the ketone to generate an α-amino ketone intermediate, which can then undergo stereoselective reduction to access either syn- or anti-β-amino alcohol diastereomers depending on the choice of reducing agent and N-protection strategy [2].

Neurological Disorder Drug Candidate Intermediate

Phenyl carbamate derivatives bearing amino-hydroxyethyl substituents have been disclosed as intermediates in the synthesis of CNS-active pharmaceutical agents, including cholinesterase inhibitors and TRPA1 antagonists. The target compound's meta-substitution pattern and (S)-stereochemistry align with structure-activity trends observed in several patent families describing carbamate-based neurological agents [1]. The Boc protecting group provides stability during multi-step synthetic sequences, and the hydroxyl group offers a conjugation site for introducing additional pharmacophoric elements or prodrug moieties [2].

Quote Request

Request a Quote for Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.